N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine

Adenosine A1 receptor Radioligand binding SAR

Researchers require azetidinyl pyridazine analogs with precise N-acyl substitution patterns-generic substitution fails due to extreme SAR sensitivity. This compound (CAS 2097890-04-3) provides: • A rigid azetidine-pyridazine core (MW 297.35, TPSA 61.4 Ų) for fragment-based screening • 3-(Dimethylamino)benzoyl group enabling unique electrostatic interactions absent in neutral analogs • Low rotatable bonds (4) suitable for FBDD libraries targeting kinase hinge regions Procurement-verified purity with HPLC/NMR data sheet included.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 2097890-04-3
Cat. No. B2879409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine
CAS2097890-04-3
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NN=CC=C3
InChIInChI=1S/C16H19N5O/c1-20(2)14-6-3-5-12(9-14)16(22)21-10-13(11-21)18-15-7-4-8-17-19-15/h3-9,13H,10-11H2,1-2H3,(H,18,19)
InChIKeyAROFCJGDZFTMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine: Core Heterocyclic Scaffold


N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine (CAS 2097890-04-3) is a synthetic heterocyclic compound comprising a pyridazine core linked to an azetidine moiety via an amine bridge, further functionalized with a 3-(dimethylamino)benzoyl group. This compound belongs to the class of azetidinyl pyridazines, a scaffold explored for its potential in medicinal chemistry, particularly as a source of conformationally constrained pharmacophores [1]. Its structural features—combining a hydrogen-bond-accepting pyridazine with a rigid azetidine ring and a basic dimethylamino phenyl substituent—suggest utility as a versatile intermediate for the development of novel bioactive molecules [2].

1 Heterocyclic scaffold for medicinal chemistry SAR exploration
2 Conformationally constrained azetidinyl pyridazine pharmacophore
3 Versatile intermediate for lead optimization and library synthesis

Analog Non-Interchangeability in Research


Generic substitution among azetidinyl pyridazine derivatives is not a viable strategy due to the high sensitivity of biological target engagement to specific substitution patterns on both the azetidine and pyridazine rings. The class of azetidinyl pyridazines has been explored in contexts ranging from stearoyl-CoA desaturase (SCD) inhibition to adenosine receptor antagonism, where even minor changes in the N-acyl substituent drastically alter selectivity profiles, pharmacokinetic properties, and off-target liabilities [1]. For example, the replacement of a 3-(dimethylamino)benzoyl group with a 3-chlorobenzoyl or 4-methoxybenzoyl group—close structural analogs available from the same chemical space—has been shown in related series to result in complete loss of target affinity or inversion of selectivity between receptor subtypes [2]. Therefore, procurement decisions must be driven by compound-specific activity data rather than class-level assumptions. The quantitative evidence below substantiates this position.

N-Acyl substitution pattern can shift target engagement by >100-fold within the azetidinyl pyridazine class.
Adenosine receptor subtype selectivity is highly sensitive to benzoyl substituent changes; class-level inference not reliable.
Structurally close analogs may exhibit completely different affinity profiles; compound-specific data essential.

Quantitative Differentiation Evidence


Adenosine A1 Binding Affinity vs. N-Acyl Analogs

In a radioligand displacement assay using [3H]DPCPX on human adenosine A1 receptor expressed in CHO cell membranes, a close structural analog (BDBM50368976 / CHEMBL608653) bearing a different N-acyl substituent exhibited a Ki of 65 nM [1]. While direct Ki data for N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine itself is not publicly available in peer-reviewed literature, the comparator data establishes the sensitivity of the azetidinyl pyridazine scaffold to N-acyl modification at the A1 receptor. The 3-(dimethylamino)benzoyl group is expected to modulate basicity and steric bulk at this position, potentially altering affinity relative to unsubstituted benzoyl analogs.

A1 Binding Affinity
Class-level
Analog Ki = 65 nM (A1); target Ki not publicly reported.
Scaffold N-acyl sensitivity confirmed; compound-specific Ki requires determination.
Radioligand displacement assay, CHO cell membranes; comparator data only.
Adenosine A1 receptor Radioligand binding SAR

Adenosine A3 Selectivity: N-Acyl Substitution Impact

Within the azetidinyl pyridazine chemotype, adenosine receptor subtype selectivity is exquisitely sensitive to the N-acyl substituent. The comparator compound BDBM50368976 (CHEMBL608653) demonstrates binding to rat A3 receptor with a Ki of 494 nM, yielding an approximately 7.6-fold selectivity for A1 over A3 [1]. In contrast, other members of this scaffold class (e.g., BDBM50348174 / CHEMBL1625681) achieve A3 Ki values as low as 2.30 nM, illustrating that the choice of benzoyl substituent can shift selectivity by over 200-fold [2]. N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine, with its basic dimethylamino group, is structurally positioned to exhibit a unique selectivity fingerprint that cannot be inferred from class-level data alone.

A1/A3 Selectivity
Class-level
Selectivity window varies >200-fold (A1 vs A3) across N-acyl variants.
Subtype preference not inferable; compound-specific profiling needed.
Based on analog comparisons; target selectivity not determined.
Adenosine A3 receptor Selectivity Radioligand competition

Azetidine Ring Conformational Rigidity and Metabolic Stability

The azetidine ring in N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine provides conformational rigidity that distinguishes it from analogs employing flexible ethylene-diamine or propylene-diamine linkers. The azetidine scaffold has been shown in related azetidinyl pyridazine SCD inhibitor series to contribute to improved metabolic stability compared to acyclic amine linkers, attributed to reduced oxidative N-dealkylation [1]. The dimethylamino and pyridazine groups in this compound further enhance aqueous solubility relative to all-carbon scaffolds, with a calculated XLogP3 of 1.3 and a topological polar surface area (TPSA) of 61.4 Ų [2], values that fall within favorable ranges for oral bioavailability according to Veber's rules.

Conformational Properties
Class-level
Rotatable bonds: 4; TPSA: 61.4 Ų; XLogP3: 1.3
Conformational restriction supports passive permeability screening.
Computed properties; experimental ADME validation required.
Metabolic stability Conformational restriction Drug design

Application Scenarios Based on Evidence


Adenosine Receptor Subtype Profiling

Given the demonstrated sensitivity of the azetidinyl pyridazine scaffold to N-acyl substitution on adenosine receptor subtype selectivity, N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine is most appropriately deployed as a probe in systematic selectivity profiling panels against A1, A2A, A2B, and A3 receptors. The basic dimethylamino group introduces a protonation state not present in neutral benzoyl analogs, potentially enabling electrostatic interactions unique to certain receptor subtypes. Researchers should prioritize head-to-head radioligand competition assays against known reference antagonists such as DPCPX (A1-selective) and MRS-1220 (A3-selective) to establish this compound's selectivity fingerprint [1].

Conformationally Constrained Fragment Library Design

The combination of a rigid azetidine ring, a hydrogen-bond-accepting pyridazine, and a basic dimethylamino phenyl substituent makes this compound a valuable entry in fragment-based drug discovery (FBDD) libraries targeting protein-protein interactions or kinase hinge regions. Its low rotatable bond count (4) and moderate TPSA (61.4 Ų) align with fragment-likeness criteria, while its molecular weight of 297.35 g/mol places it at the upper end of the fragment range, offering a balance of complexity and synthetic tractability. Procurement for fragment library construction should be accompanied by purity verification via HPLC and 1H NMR [2].

SCD Inhibitor Scaffold-Hopping Starting Point

Based on the precedent of azetidinyl pyridazines as stearoyl-CoA desaturase (SCD) inhibitors, N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyridazin-3-amine represents a distinct chemotype for scaffold-hopping initiatives aimed at improving the narrow therapeutic index observed with first-generation SCD inhibitors. The dimethylamino substituent may alter tissue distribution compared to the lipophilic aryl ethers previously explored, potentially mitigating the skin and eye adverse events that tracked with efficacy in rodent models [1].

Application
Selection Property
Validation Focus
Adenosine receptor subtype profiling studies
Azetidinyl pyridazine scaffold sensitivity to N-acyl substitution
Head-to-head binding assays with reference antagonists (A1, A2A, A2B, A3)
Fragment-based drug discovery (FBDD) library construction
Conformational rigidity and fragment-likeness parameters (TPSA, rotatable bond count)
Purity verification (HPLC, NMR) and fragment physicochemical assessment
Stearoyl-CoA desaturase (SCD) inhibitor scaffold-hopping studies
Distinct chemotype with dimethylamino substituent for SAR expansion
Tissue distribution profiling and selectivity assessment vs. first-generation SCD inhibitor chemotypes
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